molecular formula C30H18O14 B13438208 Quercetin dimer

Quercetin dimer

Cat. No.: B13438208
M. Wt: 602.5 g/mol
InChI Key: UCFHILKWDMUAPS-UHFFFAOYSA-N
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Description

Quercetin dimer is a compound formed by the dimerization of quercetin, a well-known flavonoid found in many fruits, vegetables, and grains. Quercetin is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer activities. The dimerization of quercetin can occur through various mechanisms, leading to different structural forms of the dimer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The dimerization of quercetin can be achieved through two primary mechanisms: the Diels-Alder reaction and radical-coupling. The radical-coupling pathway is thermodynamically and kinetically preferred over the Diels-Alder reaction. This process involves the oxidation of quercetin, leading to the formation of a dimer through a two-step radical-coupling mechanism .

Industrial Production Methods

Industrial production of quercetin dimer is not as common as the production of quercetin itself. the extraction and purification of quercetin from natural sources, such as onions, apples, and berries, can be scaled up for industrial purposes. The dimerization process can then be induced under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Quercetin dimer undergoes various chemical reactions, including:

    Oxidation: The primary reaction leading to the formation of this compound is the oxidation of quercetin.

    Reduction: this compound can be reduced back to its monomeric form under certain conditions.

    Substitution: Various substituents can be introduced into the this compound structure through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major product formed from the oxidation of quercetin is the this compound itself. Further reactions can lead to the formation of various substituted quercetin dimers, depending on the reagents and conditions used.

Scientific Research Applications

Quercetin dimer has several scientific research applications, including:

Mechanism of Action

The mechanism of action of quercetin dimer involves its interaction with various molecular targets and pathways. This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their conformational changes . Additionally, this compound can modulate various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Quercetin dimer can be compared with other similar compounds, such as:

    Rutin: A glycosylated form of quercetin with similar antioxidant properties.

    Kaempferol: Another flavonoid with structural similarities to quercetin but differing in its biological activities.

    Catechin: A flavonoid found in tea with antioxidant properties similar to quercetin.

This compound is unique due to its dimeric structure, which may enhance its antioxidant and anti-inflammatory properties compared to its monomeric form.

Properties

Molecular Formula

C30H18O14

Molecular Weight

602.5 g/mol

IUPAC Name

5a-(3,4-dihydroxyphenyl)-1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4-oxochromen-2-yl)chromeno[2,3-b][1,4]benzodioxin-12-one

InChI

InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H

InChI Key

UCFHILKWDMUAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O

Origin of Product

United States

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